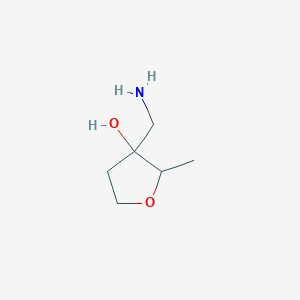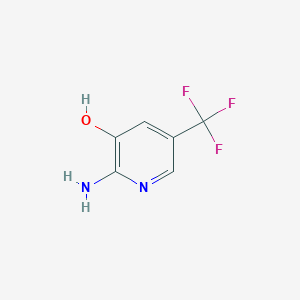![molecular formula C15H21NO B1528387 (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 1823299-24-6](/img/structure/B1528387.png)
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol
Übersicht
Beschreibung
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pentasubstituted Pyrroles
The synthesis of 1,2,3,4,5-pentasubstituted symmetrical pyrroles, a reaction involving benzil and certain anilino-aryl-ethanones, results in symmetrical pentasubstituted pyrroles like (5-benzoyl-1,3,4-triphenyl-1H-pyrrol-2-yl)(phenyl)methanones. This process is significant in the formation of heterocyclic compounds, leveraging NMR spectral data for structural establishment (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).
Construction of Polyheterocyclic Systems
A study involving l-proline, isatins, and alkyl propiolates, using multicomponent reactions in methanol, led to the formation of complex nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines. These reactions underline the significance of the N-substituent on isatins in different reaction patterns, crucial for synthesizing polyheterocyclic compounds (Cao, Yang, Sun, Huang, & Yan, 2019).
Pyrrole Synthesis from Cyclopropanediamines
Research on the reaction of cyclopropanediamines with aldehydes revealed a method for synthesizing pyrroles under mild conditions. This study showed how primary and secondary cyclopropanediammonium dibromides react with aromatic aldehydes to form substituted pyrroles, a pivotal development in pyrrole chemistry (Saal, Reinhardt, Stawitz, & Quast, 1998).
Triprolidinium Compounds Study
The study of the triprolidinium cation involved in various chemical interactions demonstrated complex molecular interactions. This research is important for understanding the formation and properties of compounds containing pyrrolidine and pyridine groups (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Novel Pyrrolopyrimidodione Derivatives
The synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their subsequent analysis provided insights into aromatic molecules with diatropic pi-systems. These compounds were also found to have significant roles in the oxidation of amines and alcohols, highlighting their potential in chemical synthesis (Mitsumoto & Nitta, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMHLGKGPBRHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)




![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)


![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)


